[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid
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Overview
Description
[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl thio-acetic acid and its derivatives have been the subject of extensive research due to their versatile chemical properties and potential applications in various scientific fields. A noteworthy study by Safonov, Panasenko, & Knysh (2017) highlighted the synthesis of salts derived from this compound and established their structure using modern physical-chemical analysis methods, including elemental analysis, 1H-NMR spectroscopy, and HPLC-MS. The research synthesized novel 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, demonstrating the compound's versatility and potential as a foundational molecule for the creation of new drugs Safonov, Panasenko, & Knysh, 2017.
Pharmacological Applications
Although excluding direct drug use and dosage information, it's worth noting the pharmacological relevance of this chemical structure. The compound and its derivatives have shown promising biological activity, leading to the creation of new drugs. For instance, a study by Rud, Kaplaushenko, & Yurchenko (2018) focused on synthesizing new domestic biologically active compounds, emphasizing the relevance of derivatives based on 1,2,4-triazole. This research synthesized and confirmed the structure of new compounds potentially indicating high pharmacological activity, based on their physical-chemical properties and previous literature data Rud, Kaplaushenko, & Yurchenko, 2018.
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The compound [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid, also known as 2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid, has been found to exhibit promising activities against various bacterial and fungal strains . .
Mode of Action
It is structurally similar to imidazole molecules, which are known to have antimicrobial properties . Triazoles, like this compound, are believed to act by a similar mechanism of action as imidazoles but possess advantages over imidazoles due to their slower metabolic rate, oral bioavailability, and lesser effect on human sterol synthesis .
Biochemical Pathways
It is known that triazole derivatives can influence a wide range of biological activities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities .
Result of Action
The compound has shown promising activities against various bacterial and fungal strains . Some 1,2,4-triazole hybrids have demonstrated weak to high cytotoxic activities against tumor cell lines . .
Biochemical Analysis
Biochemical Properties
It has been synthesized and evaluated for its antimicrobial properties . The compound’s structure is similar to that of imidazole, which is known to have antimicrobial activity .
Cellular Effects
Some related 1,2,4-triazole derivatives have shown cytotoxic activities against tumor cell lines .
Molecular Mechanism
It is known that triazoles, which are structurally similar to this compound, can inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Metabolic Pathways
It is known that triazoles, which are structurally similar to this compound, can inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-14-9(7-4-2-1-3-5-7)12-13-10(14)17-6-8(15)16/h1-5H,6,11H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKJHOYDQUYSEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.